molecular formula C20H18O2 B14399494 2,4-Dibenzylbenzene-1,3-diol CAS No. 88243-02-1

2,4-Dibenzylbenzene-1,3-diol

Cat. No.: B14399494
CAS No.: 88243-02-1
M. Wt: 290.4 g/mol
InChI Key: ZASQHQANOCXQHH-UHFFFAOYSA-N
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Description

2,4-Dibenzylbenzene-1,3-diol is an organic compound characterized by two benzyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is a type of dihydroxybenzene, which is a class of aromatic compounds known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylbenzene-1,3-diol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product undergoes further hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of benzylbenzene intermediates followed by selective hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibenzylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to oxidize the hydroxyl groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,4-Dibenzylbenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibenzylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potential antioxidant .

Comparison with Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Comparison: 2,4-Dibenzylbenzene-1,3-diol is unique due to the presence of benzyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dihydroxybenzenes. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications where other dihydroxybenzenes may not be as effective .

Properties

CAS No.

88243-02-1

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

2,4-dibenzylbenzene-1,3-diol

InChI

InChI=1S/C20H18O2/c21-19-12-11-17(13-15-7-3-1-4-8-15)20(22)18(19)14-16-9-5-2-6-10-16/h1-12,21-22H,13-14H2

InChI Key

ZASQHQANOCXQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)O

Origin of Product

United States

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